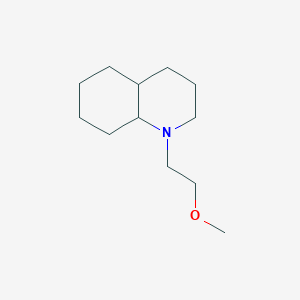
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of quinolines, which are organic compounds that contain a benzene ring fused to a pyridine ring.
科学的研究の応用
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of depression, anxiety, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. It has also been shown to modulate the activity of ion channels, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and physiological effects:
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and prostaglandins. It has also been shown to have analgesic effects by modulating the activity of pain receptors. Additionally, it has been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.
実験室実験の利点と制限
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It also has a low toxicity profile, making it safe for use in animal studies. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects on different neurotransmitter systems can make it challenging to determine its specific therapeutic applications.
将来の方向性
There are several future directions for the study of 1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline. One direction is to further investigate its potential therapeutic applications in various diseases, including depression, anxiety, and neurodegenerative diseases. Another direction is to elucidate its mechanism of action and identify specific targets for drug development. Additionally, future studies could investigate the potential use of 1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline in combination with other drugs to enhance its therapeutic effects.
合成法
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline can be synthesized through a multi-step process involving the reaction of various reagents. One of the methods involves the reaction of 2-methoxyethylamine with cyclohexanone in the presence of sodium ethoxide to form 1-(2-methoxyethyl)-3-cyclohexen-1-ol. This intermediate is then treated with sodium borohydride to reduce the double bond and form 1-(2-methoxyethyl)-3-cyclohexanol. The final step involves the reaction of 1-(2-methoxyethyl)-3-cyclohexanol with ammonium acetate and acetic anhydride in the presence of sulfuric acid to form 1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline.
特性
IUPAC Name |
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-14-10-9-13-8-4-6-11-5-2-3-7-12(11)13/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRSOSLEDUQYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

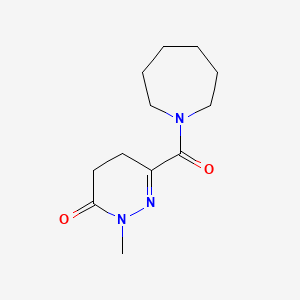
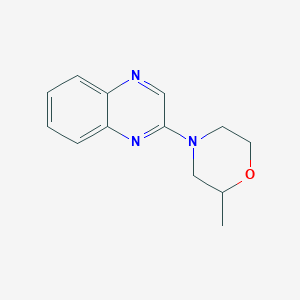

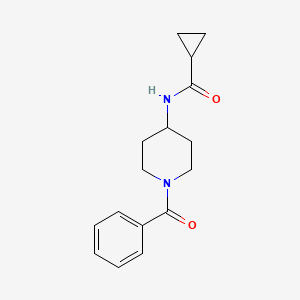


![3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516751.png)
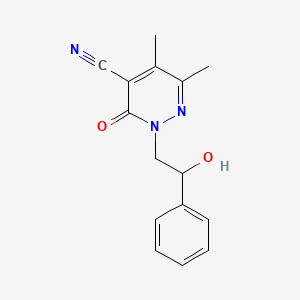
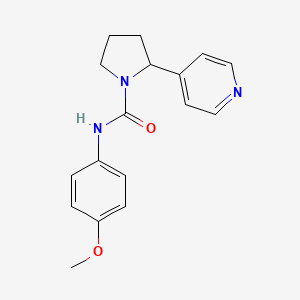
![2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516775.png)

![2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516779.png)
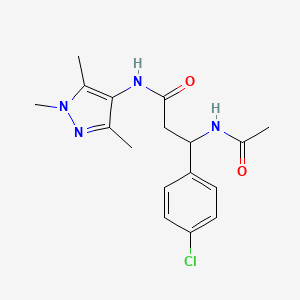
![1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide](/img/structure/B7516788.png)